CHIR-99021 HCl

Übersicht

Beschreibung

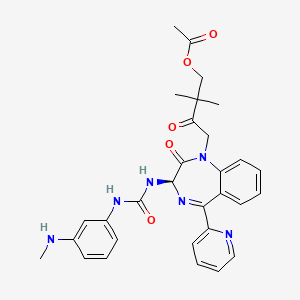

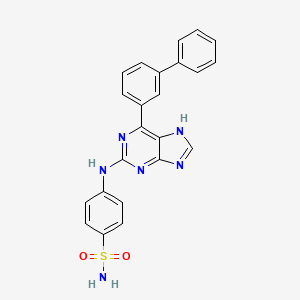

6-[2-[[4-(2,4-dichlorophenyl)-5-(5-methyl-1H-imidazol-2-yl)pyrimidin-2-yl]amino]ethylamino]pyridine-3-carbonitrile;hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound features a pyrimidine core substituted with dichlorophenyl and imidazolyl groups, making it a subject of interest for researchers in chemistry, biology, and medicine.

Wissenschaftliche Forschungsanwendungen

6-[2-[[4-(2,4-dichlorophenyl)-5-(5-methyl-1H-imidazol-2-yl)pyrimidin-2-yl]amino]ethylamino]pyridine-3-carbonitrile;hydrochloride has several scientific research applications:

Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: The compound’s structure allows it to interact with biological macromolecules, making it useful in studying protein-ligand interactions.

Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Wirkmechanismus

Target of Action

CHIR-99021 HCl, also known as CT99021, is a highly specific inhibitor of glycogen synthase kinase 3 (GSK-3) . GSK-3 is a serine/threonine kinase that plays a crucial role in various cellular pathways . The compound can inhibit both isoforms of GSK-3, namely GSK-3α and GSK-3β .

Mode of Action

The mechanism of action of this compound involves inhibiting GSK-3 activity . By inhibiting GSK-3, this compound disrupts the phosphorylation of specific target proteins in the Wnt/β-catenin signaling pathway . In particular, it prevents the phosphorylation and subsequent degradation of β-catenin, a key component of this pathway . This leads to the stabilization and accumulation of β-catenin, which in turn translocates to the cell nucleus .

Biochemical Pathways

The Wnt/β-catenin pathway is significantly affected by this compound . This pathway causes an accumulation of β-catenin in the cytoplasm and its eventual translocation into the nucleus . It acts as a transcriptional coactivator of transcription factors that belong to the TCF/LEF gene group . This destruction complex includes proteins such as GSK3 and casein kinase α (CK1α) and acts by targeting β-catenin for ubiquitination, resulting in digestion of the proteasome .

Result of Action

This compound promotes the self-renewal and pluripotency of embryonic stem cells (ESCs) and induced pluripotent stem cells (iPSCs) by enhancing the Wnt/β-catenin signaling pathway . It also promotes osteoblast differentiation and mineralization . The compound increases the production and biochemical activity of the osteoblast marker alkaline phosphatase, the expression of osteoblast marker genes Alpl, Bglap, Runx2, and Sp7, and the formation of bone nodules .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound’s stability and efficacy can be affected by storage conditions . Furthermore, the compound’s action can be influenced by the presence of other signaling molecules and pathways in the cellular environment .

Biochemische Analyse

Biochemical Properties

CHIR-99021 HCl plays a crucial role in biochemical reactions by inhibiting the activity of glycogen synthase kinase 3. Glycogen synthase kinase 3 is a serine/threonine kinase that is involved in numerous cellular pathways, including the Wnt/β-catenin signaling pathway. By inhibiting glycogen synthase kinase 3, this compound prevents the phosphorylation and subsequent degradation of β-catenin, a key component of the Wnt/β-catenin pathway . This leads to the stabilization and accumulation of β-catenin, which translocates to the cell nucleus and acts as a transcriptional coactivator for transcription factors belonging to the TCF/LEF gene group .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. In stem cell research, it is frequently used to promote the self-renewal and pluripotency of embryonic stem cells and induced pluripotent stem cells by enhancing the Wnt/β-catenin signaling pathway . Additionally, this compound has been shown to promote osteogenesis by activating canonical and autophagy-mediated Wnt signaling in bone marrow stromal cells . This compound increases the production and biochemical activity of osteoblast markers, such as alkaline phosphatase, and promotes the expression of osteoblast marker genes .

Molecular Mechanism

The molecular mechanism of this compound involves its selective inhibition of glycogen synthase kinase 3. By inhibiting glycogen synthase kinase 3, this compound disrupts the phosphorylation of specific target proteins in the Wnt/β-catenin signaling pathway . This inhibition prevents the degradation of β-catenin, leading to its stabilization and accumulation in the cytoplasm. The accumulated β-catenin then translocates to the nucleus, where it acts as a transcriptional coactivator for TCF/LEF transcription factors, thereby activating Wnt target gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are important factors to consider. Studies have shown that this compound can be incorporated into slow-release hydrogels to promote sustained osteogenesis in bone marrow stromal cells . The release rate of this compound from the hydrogel gradually decreases over a period of seven days, during which the compound maintains its effectiveness in promoting osteoblast differentiation and mineralization .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In studies involving bone marrow stromal cells, this compound has been shown to enhance osteoblast differentiation and mineralization in a dose-dependent manner . It is important to note that high doses of this compound may have toxic or adverse effects. Therefore, careful dosage optimization is necessary to achieve the desired effects while minimizing potential toxicity.

Metabolic Pathways

This compound is involved in the Wnt/β-catenin signaling pathway, where it inhibits glycogen synthase kinase 3 and stabilizes β-catenin . This stabilization leads to the activation of Wnt target genes and promotes various cellular processes, including stem cell self-renewal and osteogenesis . The compound’s interaction with glycogen synthase kinase 3 and its downstream effects on β-catenin are key aspects of its metabolic pathway.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound’s interaction with transporters and binding proteins can influence its localization and accumulation. In bone marrow stromal cells, this compound has been shown to enhance the proliferative activity of these cells and promote their differentiation into osteoblasts . The compound’s distribution within the cells is crucial for its effectiveness in promoting cellular processes.

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. The compound’s ability to inhibit glycogen synthase kinase 3 and stabilize β-catenin is dependent on its localization within the cytoplasm and nucleus . The accumulation of β-catenin in the cytoplasm and its subsequent translocation to the nucleus are critical steps in the activation of Wnt target genes and the promotion of cellular processes such as stem cell self-renewal and osteogenesis .

Vorbereitungsmethoden

The synthesis of 6-[2-[[4-(2,4-dichlorophenyl)-5-(5-methyl-1H-imidazol-2-yl)pyrimidin-2-yl]amino]ethylamino]pyridine-3-carbonitrile;hydrochloride involves multiple steps, including the formation of the pyrimidine core, the introduction of the dichlorophenyl and imidazolyl groups, and the final coupling with pyridine-3-carbonitrile. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield and purity. Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing reaction parameters for cost-effective synthesis.

Analyse Chemischer Reaktionen

This compound can undergo various chemical reactions, including:

Oxidation: The imidazolyl group can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.

Vergleich Mit ähnlichen Verbindungen

Compared to other similar compounds, 6-[2-[[4-(2,4-dichlorophenyl)-5-(5-methyl-1H-imidazol-2-yl)pyrimidin-2-yl]amino]ethylamino]pyridine-3-carbonitrile;hydrochloride stands out due to its unique combination of functional groups and structural features. Similar compounds include:

- 4-(2,6-Dichlorophenyl)-2-pyridinecarboxylic acid

- 4,6-di-tert-butyl-o-cresol These compounds share some structural similarities but differ in their specific functional groups and overall molecular architecture, leading to different chemical properties and applications.

Eigenschaften

IUPAC Name |

6-[2-[[4-(2,4-dichlorophenyl)-5-(5-methyl-1H-imidazol-2-yl)pyrimidin-2-yl]amino]ethylamino]pyridine-3-carbonitrile;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18Cl2N8.ClH/c1-13-10-29-21(31-13)17-12-30-22(32-20(17)16-4-3-15(23)8-18(16)24)27-7-6-26-19-5-2-14(9-25)11-28-19;/h2-5,8,10-12H,6-7H2,1H3,(H,26,28)(H,29,31)(H,27,30,32);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCQDMKUZHIGAIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(N1)C2=CN=C(N=C2C3=C(C=C(C=C3)Cl)Cl)NCCNC4=NC=C(C=C4)C#N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19Cl3N8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

501.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1797989-42-4 | |

| Record name | Laduviglusib hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1797989424 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | LADUVIGLUSIB HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5AW8G37ZX5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: How does CHIR-99021 HCl influence bone formation, considering the role of METTL3 in osteoblast ribosome biogenesis highlighted in the first paper?

A1: this compound is a potent and selective GSK-3β inhibitor. While the paper "METTL3 promotes osteoblast ribosome biogenesis and alleviates periodontitis" [] focuses on METTL3's role, GSK-3β inhibition by compounds like this compound is known to activate the Wnt/β-catenin signaling pathway. This pathway is crucial for osteoblast differentiation and bone formation. Therefore, although the paper doesn't directly investigate this compound, it highlights a critical cellular process, ribosome biogenesis, essential for osteoblast function and potentially influenced by this compound through Wnt/β-catenin signaling. Further research is needed to establish a direct link between this compound, METTL3, and ribosome biogenesis in osteoblasts.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

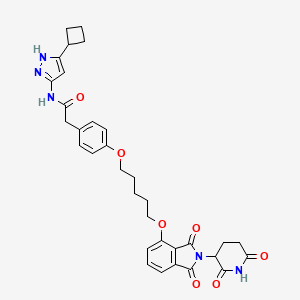

![6H-[1,2,4]Triazolo[4,3-a][1,5]benzodiazepine-6-acetamide, 4,5-dihydro-4-(1H-indol-3-ylmethyl)-N-(1-methylethyl)-5-oxo-1-phenyl-N-(phenylmethyl)-](/img/structure/B606581.png)